3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one
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Overview
Description
3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one typically involves the condensation of 4-fluorobenzaldehyde with 4H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one
- 3-(4-Fluorobenzoyl)propionic acid
Uniqueness
3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one is unique due to its specific structural features, such as the presence of both a flavonoid core and a fluorophenyl group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a fluorinated phenyl group, has shown promise in various pharmacological applications. This article reviews the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H11FO3 with a CAS number of 2965-43-7. The structure includes a benzopyran moiety which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
Research indicates that compounds with benzopyran structures often exhibit significant antioxidant properties. The presence of the fluorine atom enhances the electron-withdrawing capacity of the phenyl group, which can improve the compound's ability to scavenge free radicals. A study evaluating related compounds demonstrated that those with similar structures showed effective DPPH radical scavenging activity, suggesting potential for antioxidant applications .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that benzopyran derivatives can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. Specifically, compounds similar to this compound demonstrated moderate inhibition against COX-2 and LOX enzymes .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For instance, related benzopyran derivatives were tested against MCF-7 breast cancer cells and showed significant cytotoxicity with IC50 values in the micromolar range. The structural modifications, such as the introduction of halogens like fluorine, were found to enhance the cytotoxic activity of these compounds .
Study 1: Molecular Docking and Enzyme Inhibition
A study explored the molecular interactions between this compound and various enzyme targets using molecular docking techniques. The results indicated that the compound forms hydrogen bonds with key residues in enzymes such as acetylcholinesterase (AChE) and β-secretase, suggesting its potential as a multi-targeted therapeutic agent for neurodegenerative diseases .
Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis revealed that the introduction of electron-withdrawing groups like fluorine significantly enhances biological activity. Compounds with para-fluorophenyl substitutions exhibited improved inhibitory effects against AChE and BChE compared to their non-fluorinated counterparts .
Data Summary
Properties
CAS No. |
500996-18-9 |
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Molecular Formula |
C18H11FO3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[3-(4-fluorophenyl)-3-oxoprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C18H11FO3/c19-14-8-5-12(6-9-14)16(20)10-7-13-11-22-17-4-2-1-3-15(17)18(13)21/h1-11H |
InChI Key |
XCVNMVVGPCFSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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